molecular formula C9H11N3O B12429603 1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine

1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine

Cat. No.: B12429603
M. Wt: 177.20 g/mol
InChI Key: DKWHWBNLQXFFJO-UHFFFAOYSA-N
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Description

1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both furan and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyrazole rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 2-methylfuran-3-carbaldehyde and hydrazine hydrate can lead to the formation of the pyrazole ring, followed by methylation to introduce the 1-methyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Substituted derivatives at the furan or pyrazole rings.

Scientific Research Applications

1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The furan and pyrazole rings may facilitate binding to specific sites, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(2-furyl)-1H-pyrazol-5-amine: Similar structure but lacks the methyl group on the furan ring.

    3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine: Similar structure but lacks the methyl group on the pyrazole ring.

    1-methyl-3-(2-thienyl)-1H-pyrazol-5-amine: Similar structure but contains a thiophene ring instead of a furan ring.

Uniqueness

1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine is unique due to the presence of both methyl groups on the furan and pyrazole rings. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-methyl-5-(2-methylfuran-3-yl)pyrazol-3-amine

InChI

InChI=1S/C9H11N3O/c1-6-7(3-4-13-6)8-5-9(10)12(2)11-8/h3-5H,10H2,1-2H3

InChI Key

DKWHWBNLQXFFJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2=NN(C(=C2)N)C

Origin of Product

United States

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